Morphinan hydrochloride, (+/-)-
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Overview
Description
Morphinan hydrochloride, (+/-)-, is a synthetic compound belonging to the morphinan class of alkaloids. These compounds are known for their potent analgesic properties and are widely used in the treatment of moderate to severe pain. Morphinan hydrochloride, (+/-)-, is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is structurally related to natural opiates like morphine and codeine, and it has been extensively studied for its pharmacological properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphinan hydrochloride, (+/-)-, typically involves several steps, starting from simpler precursor molecules. One common synthetic route begins with the precursor (R,S)-norlaudanosoline. This compound undergoes a series of enzymatic reactions, including methylation, oxidation, and reduction, to form the intermediate ®-reticuline. Further enzymatic transformations lead to the formation of thebaine, which is then converted to codeine and morphine through additional steps .
Industrial Production Methods
Industrial production of morphinan hydrochloride, (+/-)-, often involves the use of recombinant microorganisms, such as Saccharomyces cerevisiae, which have been genetically engineered to express the necessary enzymes for morphinan synthesis. This biotechnological approach allows for the efficient and scalable production of morphinan alkaloids, starting from simple precursors like (R,S)-norlaudanosoline .
Chemical Reactions Analysis
Types of Reactions
Morphinan hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert morphinan derivatives into more oxidized forms, such as morphinone.
Reduction: Reduction reactions can convert ketone groups in morphinan derivatives to alcohol groups.
Substitution: Substitution reactions can introduce different functional groups into the morphinan skeleton, modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for introducing new functional groups.
Major Products Formed
The major products formed from these reactions include various morphinan derivatives with modified functional groups, which can exhibit different pharmacological activities. For example, the oxidation of morphine can produce morphinone, while the reduction of codeine can yield dihydrocodeine .
Scientific Research Applications
Morphinan hydrochloride, (+/-)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of morphinan derivatives.
Biology: Researchers use it to investigate the interactions between morphinan compounds and opioid receptors in the brain.
Medicine: It serves as a basis for developing new analgesic drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of various pharmaceutical formulations for pain management.
Mechanism of Action
Morphinan hydrochloride, (+/-)-, exerts its effects primarily by binding to opioid receptors in the central nervous system. These receptors include the mu, delta, and kappa opioid receptors. The binding of morphinan hydrochloride, (+/-)-, to these receptors activates intracellular signaling pathways that result in the inhibition of pain signals and the modulation of neurotransmitter release. This leads to the analgesic and sedative effects commonly associated with morphinan compounds .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opiate with potent analgesic properties.
Codeine: A less potent opiate used for mild to moderate pain relief.
Hydromorphone: A semi-synthetic derivative of morphine with higher potency.
Naloxone: An opioid antagonist used to reverse opioid overdose
Uniqueness
Morphinan hydrochloride, (+/-)-, is unique due to its racemic nature, containing both enantiomers in equal amounts. This can result in different pharmacological effects compared to compounds that are purely one enantiomer. Additionally, the synthetic versatility of morphinan hydrochloride, (+/-)-, allows for the creation of a wide range of derivatives with varying pharmacological properties .
Properties
CAS No. |
1071557-77-1 |
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Molecular Formula |
C16H22ClN |
Molecular Weight |
263.80 g/mol |
IUPAC Name |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C16H21N.ClH/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15;/h1-2,5-6,14-15,17H,3-4,7-11H2;1H/t14-,15+,16-;/m0./s1 |
InChI Key |
UTTZKIWMKFVYCK-CLUYDPBTSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34.Cl |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=CC=CC=C34.Cl |
Origin of Product |
United States |
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